7-(Trifluoromethyl)quinolin-8-amine
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Overview
Description
7-(Trifluoromethyl)quinolin-8-amine is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-8-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the quinoline ring. One common method is the nucleophilic substitution of a halogenated quinoline derivative with a trifluoromethylating agent, followed by amination. For example, starting from 7-chloroquinoline, the trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide in the presence of a base. The resulting intermediate can then be aminated using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. The choice of reagents and conditions is tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed for hydrogenation reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products: The major products formed from these reactions include nitrosoquinoline, tetrahydroquinoline, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Trifluoromethyl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinolin-8-amine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group can form hydrogen bonds with biological targets .
Comparison with Similar Compounds
8-Aminoquinoline: Similar structure but lacks the trifluoromethyl group.
7-Fluoroquinoline: Contains a fluorine atom instead of a trifluoromethyl group.
Quinolin-8-amine: Lacks the trifluoromethyl group but has similar amine functionality.
Uniqueness: 7-(Trifluoromethyl)quinolin-8-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7F3N2 |
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Molecular Weight |
212.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinolin-8-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-4-3-6-2-1-5-15-9(6)8(7)14/h1-5H,14H2 |
InChI Key |
LMGKSWURSWICTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(F)(F)F)N)N=C1 |
Origin of Product |
United States |
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